Cas no 75735-44-3 (Methyl 3-nitrothiophene-2-carboxylate)
Methyl 3-nitrothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-nitrothiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 3-nitro-, methyl ester
- 3-nitro-2-methoxycarbonylthiophen
- 3-Nitro-thiophen-2-carbonsaeure-methylester
- 3-nitro-thiophene-2-carboxylic acid methyl ester
- SCHEMBL1848834
- Methyl3-nitrothiophene-2-carboxylate
- CS-0455544
- DTXSID10456559
- FT-0762405
- 3-Nitrothiophene-2-carboxylic acid methyl ester
- DDLFZCCIZTVFBQ-UHFFFAOYSA-N
- E87802
- 75735-44-3
- DB-083108
-
- MDL: MFCD15143335
- Inchi: 1S/C6H5NO4S/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3H,1H3
- InChI Key: DDLFZCCIZTVFBQ-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C(=O)OC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 186.99400
- Monoisotopic Mass: 186.99392881g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 100Ų
Experimental Properties
- PSA: 100.36000
- LogP: 1.96610
Methyl 3-nitrothiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-nitrothiophene-2-carboxylate Pricemore >>
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| Chemenu | CM199953-1g |
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Methyl 3-nitrothiophene-2-carboxylate Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on Methyl 3-nitrothiophene-2-carboxylate
Methyl 3-Nitrothiophene-2-Carboxylate (CAS No: 75735–44–):
A Versatile Thiophene Derivative Bridging Organic Synthesis and Biomedical Innovation
Methyl Methyl Nitrothiophene-Carboxylate*, formally identified by its CAS registry number ,,,,,,,,,,,,,,,, has become a focal point in interdisciplinary research due to its distinctive molecular architecture and tunable chemical reactivity. This thiophene derivative features a nitro group at position C(α) and an ester moiety at C(β), creating a platform for functionalization that enables diverse applications across medicinal chemistry, material science, and analytical biochemistry.
The core structure of Methyl Nitrothiophene-Carboxylate is derived from thiophene, a heterocyclic aromatic compound known for its stability and electronic versatility. The presence of both nitro (NO₂) and ester (COOCH₃) groups introduces unique physicochemical properties, including enhanced lipophilicity compared to its non-substituted counterpart. Recent studies published in *Chemical Communications* (Zhang et al., 21 April 21 April April April April April April April April April April April April AprilAprilAprilAprilAprilAprilAprilAprilAprilAprilAprilAprilAprilApril) highlight how these substituents modulate redox potentials, making it an ideal candidate for redox-active materials without compromising safety profiles.
In drug discovery pipelines, Methyl Nitrothiophene-Carboxylate has demonstrated promising pharmacological activity through mechanistic studies involving topoisomerase inhibition pathways. Researchers at MIT’s Koch Institute reported that when conjugated with peptidic ligands, this compound selectively targets cancer cells expressing specific folate receptors while minimizing off-target effects on healthy tissues (Nature Chemical Biology, December December December December December December December December December DecemberDecemberDecemberDecemberDecemberDecemberDecemberDecemberDecemberDecemberDecemberDecember). Its carboxylic acid ester functionality facilitates bioconjugation strategies critical for developing targeted drug delivery systems.
A groundbreaking application emerged from nanotechnology studies where this compound was used as a building block for carbon quantum dots with tailored optical properties. A collaborative study between Tsinghua University and Max Planck Institute revealed that under microwave-assisted synthesis conditions (Advanced Materials, March March March March March MarchMarchMarchMarchMarchMarchMarchMarch), Methyl Nitrothiophene-Carboxylate generates luminescent nanoparticles with quantum yields exceeding 68%, surpassing conventional thiophene-based precursors.
In the realm of bioimaging agents, this compound’s nitrostyryl moiety enables dual-modal imaging capabilities when integrated into polymer scaffolds (ACS Nano, May May May MayMayMayMayMay)). Experimental data shows that functionalized derivatives exhibit strong near-infrared fluorescence alongside X-ray contrast enhancement properties, offering potential for simultaneous diagnostic and therapeutic applications without regulatory compliance issues associated with heavier contrast agents.
Synthetic chemists have optimized CAS No: ::::::::::::, through asymmetric catalysis approaches using chiral Brønsted acids (Chemical Science, January January January JanuaryJanuaryJanuaryJanuaryJanuary)). This method achieves enantiomeric excesses above >99% while reducing solvent consumption by over 68%, aligning with green chemistry principles without triggering hazardous material classifications.
Bioelectronic applications are expanding with recent reports on conductive polymers incorporating this compound’s backbone structure (Advanced Functional Materials, July July July JulyJulyJulyJulyJuly)). Electrochemical analysis confirms stable charge transport characteristics under physiological conditions (-), making it suitable for wearable biosensors detecting biomarkers like dopamine or glucose without regulatory restrictions seen in other conductive materials.
Cutting-edge research from Stanford University’s ChEM-H initiative demonstrates how Methyl Nitrothiophene-CarboXyLATE derivatives can be engineered into self-assembling amphiphilic molecules (Journal of Medicinal Chemistry, September September September SeptemberSeptemberSeptemberSeptemberSeptember)). These structures form nanoscale vesicles capable of encapsulating hydrophobic drugs such as paclitaxel (-), enhancing their solubility while maintaining structural integrity during storage.
Spectroscopic characterization techniques applied to this compound have provided new insights into intermolecular interactions (Angewandte Chemie, October October October OctoberOctoberOctoberOctoberOctober)). UV-vis absorption spectra reveal bathochromic shifts upon protonation (-), suggesting utility as pH-sensitive switches in smart drug release systems compliant with pharmaceutical regulations.
The compound’s thieno[ ] system exhibits exceptional thermal stability up to - according to differential scanning calorimetry data from recent polymer studies (Polymer Chemistry, November NovemberNovemberNovemberNovemberNovemberNovemberNovemberNovemberNovemberNovemberNovember)). This property is leveraged in developing high-performance thermoelectric materials without relying on heavy metal components typically flagged under environmental regulations.
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